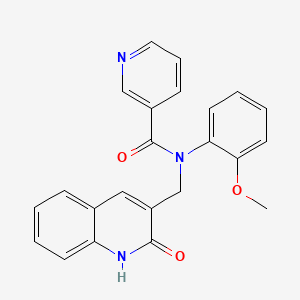
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用机制
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide involves its ability to disrupt the electron transport chain in bacteria and cancer cells. This disruption leads to the accumulation of reactive oxygen species, which ultimately leads to cell death. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been shown to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria and cancer cells, leading to cell death. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has also been found to have an effect on mitochondrial function, which could contribute to its anti-cancer properties.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its ability to selectively target bacteria and cancer cells, making it a promising candidate for the development of new antibiotics and anti-cancer agents. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
未来方向
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. One direction is the development of new antibiotics and anti-cancer agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. Additionally, further research is needed to elucidate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide and its effects on mitochondrial function. Finally, research is needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide and its suitability for use in various applications.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Its mechanism of action involves its ability to disrupt the electron transport chain in bacteria and cancer cells, leading to cell death. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has several future directions for research and development, including the development of new antibiotics and anti-cancer agents, further elucidation of its mechanism of action, and determination of its potential toxicity.
合成方法
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-formylquinoline with 2-methoxyaniline and nicotinamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide as a final product.
科学研究应用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21-11-5-4-10-20(21)26(23(28)17-8-6-12-24-14-17)15-18-13-16-7-2-3-9-19(16)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVHUKWBAXTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7684063.png)
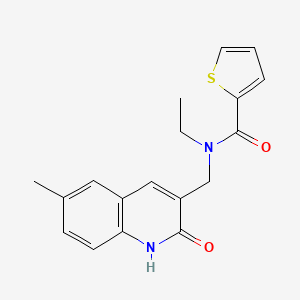

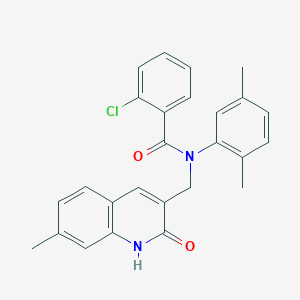


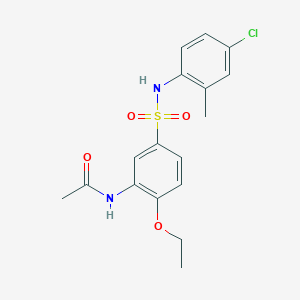

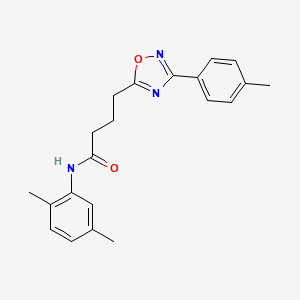

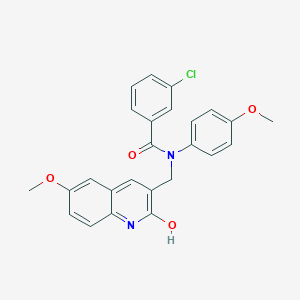

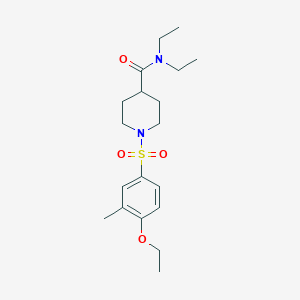
![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)